

# GDC-0927: A Technical Guide to a Potent Selective Estrogen Receptor Degrader

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **GDC-0927**

Cat. No.: **B1447052**

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of **GDC-0927** (also known as SRN-927), a potent, non-steroidal, orally bioavailable selective estrogen receptor (ER) degrader. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, mechanism of action, and relevant clinical and preclinical data of **GDC-0927**, offering a foundational understanding for its application in research settings.

## Introduction: The Rationale for a Novel SERD

The estrogen receptor (ER) is a critical driver in the majority of breast cancers, making it a key therapeutic target.<sup>[1]</sup> Endocrine therapies, such as selective estrogen receptor modulators (SERMs) like tamoxifen, have been foundational in treatment. However, the emergence of resistance, often through mutations in the ESR1 gene, presents a significant clinical challenge.<sup>[1][2]</sup> This has spurred the development of a new class of therapeutics: selective estrogen receptor degraders (SERDs). These molecules not only antagonize the receptor but also promote its degradation.

**GDC-0927** emerged from efforts to develop an orally bioavailable SERD with robust activity against both wild-type and mutant ER.<sup>[1][3]</sup> It was designed to overcome the limitations of fulvestrant, the first approved SERD, which has poor pharmaceutical properties and requires intramuscular injection.<sup>[1]</sup> **GDC-0927** demonstrated promising preclinical activity, inducing tumor regression in estrogen receptor-positive (ER+) breast cancer patient-derived xenograft models.<sup>[4][5][6][7][8][9][10][11]</sup>

## Chemical Structure and Physicochemical Properties

**GDC-0927** is a non-steroidal molecule with a chromene core.<sup>[2]</sup> Its structure was optimized to enhance ER $\alpha$  degradation efficacy, with a key feature being the fluoromethyl azetidine side chain.<sup>[1][3]</sup>

### Chemical Identifiers

| Property          | Value                                                                                                        |
|-------------------|--------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)-2-(6-hydroxy-2-(4-hydroxyphenyl)-3-methyl-2H-chromen-4-yl)phenol |
| Molecular Formula | C <sub>28</sub> H <sub>28</sub> FNO <sub>4</sub> <sup>[4][12]</sup>                                          |
| Molecular Weight  | 461.52 g/mol <sup>[4][6][7]</sup>                                                                            |
| CAS Number        | 1642297-01-5 <sup>[4][6][7]</sup>                                                                            |
| SMILES            | OC1=CC=C2C(C(C)=C(C3=CC=CC(O)=C3)--INVALID-LINK--O2)=C1 <sup>[4]</sup>                                       |

### Physicochemical Data

| Property     | Description                                            | Source            |
|--------------|--------------------------------------------------------|-------------------|
| Appearance   | Solid, Light yellow to yellow powder                   | <sup>[4]</sup>    |
| Solubility   | DMSO: 83.33 mg/mL (180.56 mM) (ultrasonic recommended) | <sup>[4][7]</sup> |
| logP         | 5.4                                                    | <sup>[3]</sup>    |
| pKa (acidic) | 6.1                                                    | <sup>[3]</sup>    |
| pKa (basic)  | 7.4                                                    | <sup>[3]</sup>    |

### Storage and Stability

Proper storage is crucial to maintain the integrity of **GDC-0927**.

- Powder: Stable for 3 years at -20°C and 2 years at 4°C.[4][6]
- In Solvent (-80°C): Stable for up to 2 years.[4]
- In Solvent (-20°C): Stable for up to 1 year.[4] It is recommended to prepare solutions freshly and aliquot to avoid repeated freeze-thaw cycles.[4][6]

## Mechanism of Action: ER Antagonism and Degradation

**GDC-0927** is a selective estrogen receptor antagonist and degrader.[4][5][7] Its primary mechanism involves binding to the estrogen receptor, which both blocks its function and flags it for destruction by the cellular machinery.

### Dual-Action on Estrogen Receptor

- Antagonism: **GDC-0927** competitively binds to the estrogen receptor, preventing the binding of its natural ligand, estradiol. This blocks the conformational changes necessary for receptor activation and subsequent transcription of estrogen-responsive genes that drive tumor growth.[3][5]
- Degradation: Upon binding, **GDC-0927** induces a conformational change in the ER that is recognized by the ubiquitin-proteasome system.[3][10] This leads to the ubiquitination and subsequent degradation of the ER protein, reducing the total cellular pool of the receptor available for signaling.[1]

Interestingly, while **GDC-0927** was designed to maximize ER degradation, clinical data from a Phase I study showed a profound reduction in ER activity (measured by FES-PET scans) but only a modest reduction in ER protein expression (approximately 40%).[5][8] This suggests that its potent antagonist activity, which involves immobilizing the ER, may be a more significant driver of its anti-tumor effects than degradation alone.[5][10][13]





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Maximizing ER- $\alpha$  Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. abmole.com [abmole.com]
- 7. GDC-0927 | TargetMol [targetmol.com]
- 8. Collection - Data from An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GDC-0927 - Immunomart [immunomart.com]
- 13. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [GDC-0927: A Technical Guide to a Potent Selective Estrogen Receptor Degrader]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1447052#gdc-0927-structure-and-chemical-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)